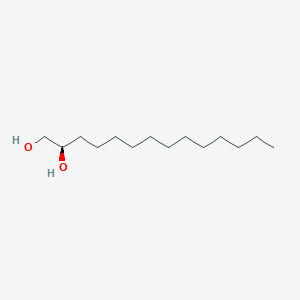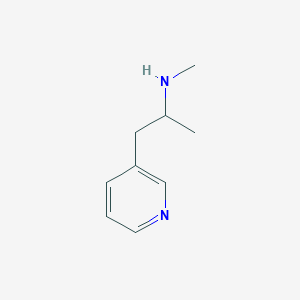
N-Methyl-1-(pyridin-3-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(pyridin-3-yl)propan-2-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is primarily used in biochemical and proteomics research . Its structure consists of a pyridine ring substituted with an ethanamine group, which is further modified by two methyl groups.
Preparation Methods
The synthesis of N-Methyl-1-(pyridin-3-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the alkylation of 3-pyridineethanamine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-pyridineethanamine
Reagent: Methyl iodide (CH3I)
Conditions: Basic conditions, often using a base such as potassium carbonate (K2CO3)
Product: this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-Methyl-1-(pyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed from oxidation include pyridine derivatives with oxidized ethanamine groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4). The major products formed are reduced forms of the pyridine ring and the ethanamine group.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methyl groups can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles.
Scientific Research Applications
N-Methyl-1-(pyridin-3-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting neurological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyridin-3-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. The pathways involved include neurotransmitter pathways, where the compound may influence the release and uptake of neurotransmitters, thereby affecting neurological functions.
Comparison with Similar Compounds
N-Methyl-1-(pyridin-3-yl)propan-2-amine can be compared with other similar compounds, such as:
N-Methyl-3-pyridineethanamine: This compound lacks one of the methyl groups present in this compound, resulting in different chemical properties and reactivity.
3-Pyridineethanamine: The parent compound without any methyl substitutions, which has different biological and chemical properties.
N,N-Dimethyl-3-pyridineethanamine: A compound with both methyl groups attached to the nitrogen atom, leading to variations in its chemical behavior and applications.
This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-pyridin-3-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(10-2)6-9-4-3-5-11-7-9/h3-5,7-8,10H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVETWLUZBSOORL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
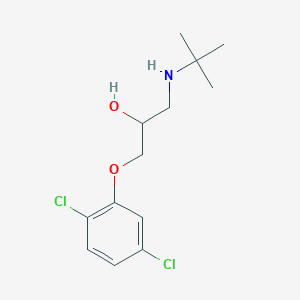


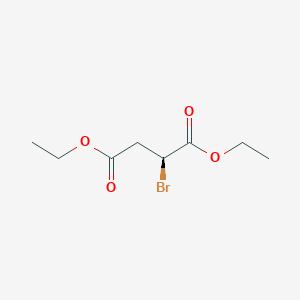

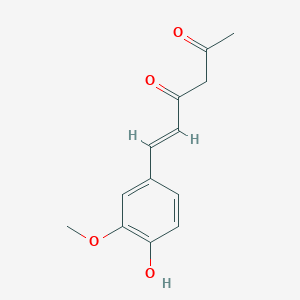


![(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol](/img/structure/B133270.png)

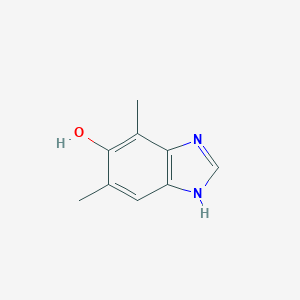
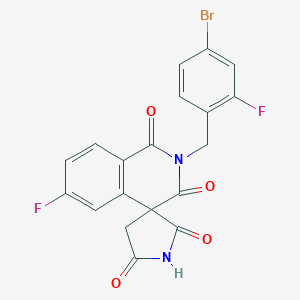
![2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B133289.png)
